molecular formula C12H12INO2 B586054 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid CAS No. 1263213-93-9

3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Cat. No.: B586054
CAS No.: 1263213-93-9
M. Wt: 329.137
InChI Key: OOBZFVQRYKEWDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid typically involves the iodination of 6-isopropyl-1H-indole-2-carboxylic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually performed in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-(1-methylethyl)-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-2-carboxaldehyde or indole-2-carboxylic acid derivatives.

    Reduction Reactions: Products include reduced forms of the carboxylic acid group, such as indole-2-methanol or indole-2-carboxaldehyde.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

1263213-93-9

Molecular Formula

C12H12INO2

Molecular Weight

329.137

IUPAC Name

3-iodo-6-propan-2-yl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H12INO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI Key

OOBZFVQRYKEWDY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)I

Synonyms

3-Iodo-6-isopropyl-1H-indole-2-carboxylic Acid

Origin of Product

United States

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